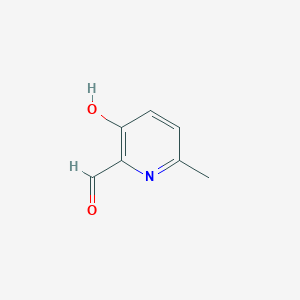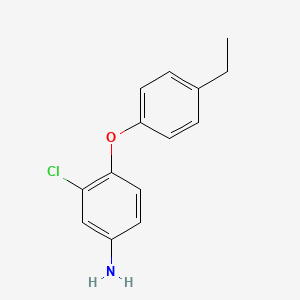
3-Chloro-4-(4-ethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-4-(4-ethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.73 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(4-ethylphenoxy)aniline” consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it . The exact structural details could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-(4-ethylphenoxy)aniline” are not fully detailed in the search results. It is known that the compound has a molecular weight of 247.73 .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
This compound has been shown to exhibit antimalarial chemosuppression activity against both sensitive and resistant human and mice malaria parasites, suggesting it as a promising drug candidate for malaria treatment .
Antitumor Evaluation
A series of derivatives of this compound have been synthesized and evaluated for their antitumor activities. Some derivatives have shown significant antitumor activity, even outperforming known drugs like Imatinib on various cancer cell lines .
Proteomics Research
3-Chloro-4-(4-ethylphenoxy)aniline is also used in proteomics research due to its specific molecular interactions which can be crucial for understanding protein functions and structures .
Safety and Hazards
While specific safety data for “3-Chloro-4-(4-ethylphenoxy)aniline” is not available, general safety measures for handling anilines include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
As a chemical compound belonging to the family of aniline derivatives, it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It is known that the compound has high intestinal absorption (hia) > 95% and has medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could impact the compound’s bioavailability and its potential to cause side effects.
Eigenschaften
IUPAC Name |
3-chloro-4-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAIMCPINNRCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-ethylphenoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

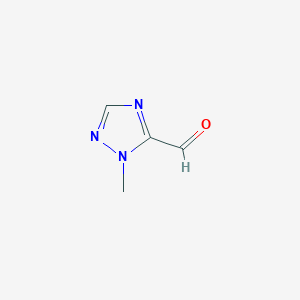
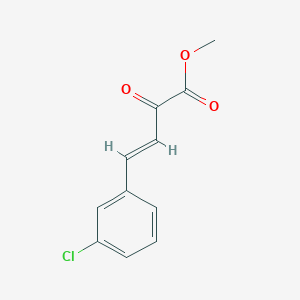
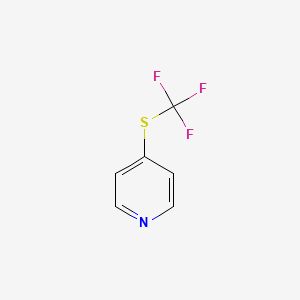
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
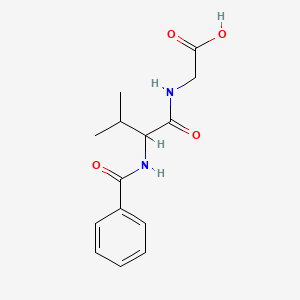
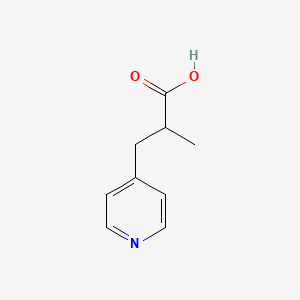

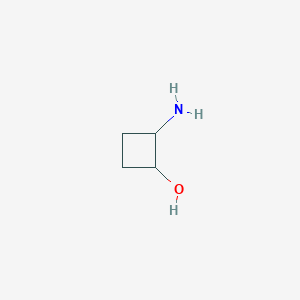
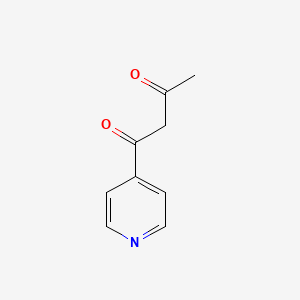
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
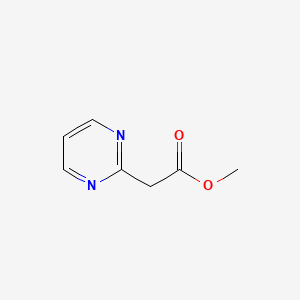
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
